3-(4-fluorophenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-fluorophenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-5-carboxamide” belongs to the class of organic compounds known as pyrazolines . Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Some similar compounds have been reported to have a melting point of 289 °C .Scientific Research Applications
Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. They exist in two isomeric forms : Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. They exist in two isomeric forms: 1H-pyrazolo[3,4-b]pyridines (1) and 2H-pyrazolo[3,4-b]pyridines (2) (Figure 1). These compounds have attracted the interest of medicinal chemists due to their structural similarity to purine bases like adenine and guanine .
Substituent Diversity
The substituents present at positions N1, C3, C4, C5, and C6 significantly influence the properties of pyrazolo[3,4-b]pyridines. Researchers have explored various synthetic methods, starting from preformed pyrazoles or pyridines, to introduce diverse substituents. Notably, more than 300,000 pyrazolo[3,4-b]pyridines have been described in over 5,500 references (including 2,400 patents) to date .
Biomedical Applications
These compounds exhibit intriguing biological activities, making them relevant for several applications:
a. Antimicrobial Potential: Researchers have explored the antimicrobial potential of pyrazolo[3,4-b]pyridines. Their ability to inhibit microbial growth and combat infections is an area of active investigation .
b. H+,K±ATPase Inhibition: Compound 13e, a derivative of pyrazolo[3,4-b]pyridine, has shown potent H+,K±ATPase inhibitory activity. Its efficacy surpasses that of proton pump inhibitors (PPIs), with a longer duration of action .
c. Structure–Activity Relationship Studies: Novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have been synthesized, and comprehensive structure–activity relationship studies are underway .
d. Green Synthesis: Efficient and green synthetic methods for highly functionalized pyrazolo[3,4-b]pyridines have been developed, emphasizing practicality and scalability .
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-pyrazolo[1,5-a]pyridin-5-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O/c1-23-17(11-16(22-23)12-2-4-13(19)5-3-12)18(25)21-14-7-9-24-15(10-14)6-8-20-24/h2-11H,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOVCIZPTZJUIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=CC=NN4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.